molecular formula C10H8BrNO B2396672 5-Bromo-7-methoxyisoquinoline CAS No. 1824478-07-0

5-Bromo-7-methoxyisoquinoline

Cat. No.: B2396672
CAS No.: 1824478-07-0
M. Wt: 238.084
InChI Key: FBXSAFYZRCURIQ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of bromine and methoxy groups at the 5th and 7th positions, respectively, imparts unique chemical properties to this compound. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxyisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methoxyisoquinoline. This can be done by heating 7-methoxyisoquinoline with bromine in nitrobenzene, resulting in the substitution of a hydrogen atom with a bromine atom at the 5th position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as nitrobenzene, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted isoquinolines.

Scientific Research Applications

5-Bromo-7-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its interaction with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-7-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

5-bromo-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXSAFYZRCURIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824478-07-0
Record name 5-bromo-7-methoxyisoquinoline
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